Ácido (4-etoxi-2,6-dimetilfenil)borónico

Descripción general

Descripción

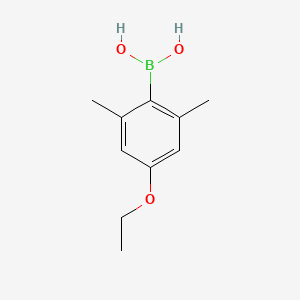

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethoxy and dimethyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Aplicaciones Científicas De Investigación

(4-Ethoxy-2,6-dimethylphenyl)boronic acid has several applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of the compound (4-Ethoxy-2,6-dimethylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

(4-Ethoxy-2,6-dimethylphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the broader Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by (4-Ethoxy-2,6-dimethylphenyl)boronic acid, is part of a larger biochemical pathway involving the formation of carbon–carbon bonds . The success of this reaction and the subsequent pathways it affects is due to the mild and functional group tolerant reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , suggesting it may have favorable bioavailability characteristics.

Result of Action

The primary molecular effect of (4-Ethoxy-2,6-dimethylphenyl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.

Action Environment

The action of (4-Ethoxy-2,6-dimethylphenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy. Additionally, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , indicating that the compound can function effectively in a variety of chemical environments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-2,6-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-ethoxy-2,6-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for (4-Ethoxy-2,6-dimethylphenyl)boronic acid are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts and reagents to improve yield and reduce costs .

Análisis De Reacciones Químicas

Types of Reactions

(4-Ethoxy-2,6-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

Oxidation: Hydrogen peroxide, sodium perborate.

Protodeboronation: Acids like hydrochloric acid or sulfuric acid.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Protodeboronation: The corresponding aryl compound without the boronic acid group.

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Dimethylphenylboronic acid

- 2,6-Dimethoxyphenylboronic acid

- 4-Bromo-2,6-dimethylphenylboronic acid

Uniqueness

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other boronic acids. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Actividad Biológica

(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a member of the boronic acid family, which has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₉H₁₃BO₃

- Molecular Weight : Approximately 180.01 g/mol

- CAS Number : 1315342-15-4

Boronic acids typically exhibit their biological activity through the formation of reversible covalent bonds with diols and other nucleophiles. This property is crucial for their role as enzyme inhibitors and in various biochemical pathways. The specific interactions of (4-Ethoxy-2,6-dimethylphenyl)boronic acid with biological molecules can lead to significant effects on cellular processes.

Anticancer Activity

Research indicates that boronic acids can possess anticancer properties. A study evaluating various boronic compounds showed that those similar to (4-Ethoxy-2,6-dimethylphenyl)boronic acid exhibited cytotoxic effects against prostate cancer cells (PC-3). The viability of cancer cells decreased significantly when treated with these compounds, while healthy cells remained largely unaffected. For instance, at a concentration of 5 µM, one compound reduced cancer cell viability to approximately 33%, while healthy cells maintained about 71% viability .

Antimicrobial Properties

The antimicrobial activity of boronic acids has also been documented. Compounds structurally related to (4-Ethoxy-2,6-dimethylphenyl)boronic acid were tested against various microorganisms, including Staphylococcus aureus and Escherichia coli. The results demonstrated inhibition zones ranging from 7 to 13 mm, indicating effective antimicrobial properties .

Antioxidant Activity

In addition to anticancer and antimicrobial effects, boronic acids have shown antioxidant capabilities. Studies employing methods such as DPPH and ABTS assays have indicated that these compounds can scavenge free radicals effectively. The antioxidant activity of (4-Ethoxy-2,6-dimethylphenyl)boronic acid suggests potential applications in preventing oxidative stress-related diseases .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of (4-Ethoxy-2,6-dimethylphenyl)boronic acid compared to other related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| (4-Ethoxy-2,6-dimethylphenyl)boronic acid | Significant reduction in cancer cell viability | Effective against Staphylococcus aureus | High free radical scavenging ability |

| Boronic Compound A | Moderate activity against cancer cells | Limited effectiveness | Moderate scavenging ability |

| Boronic Compound B | Low activity | Effective against multiple pathogens | High scavenging ability |

Case Studies and Research Findings

- Study on Prostate Cancer Cells :

-

Antimicrobial Evaluation :

- A series of boronic acids were tested for their ability to inhibit bacterial growth.

- The inhibition zones confirmed the efficacy of these compounds against common pathogens like Staphylococcus aureus and Escherichia coli .

- Antioxidant Assessment :

Propiedades

IUPAC Name |

(4-ethoxy-2,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6,12-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRDZDWVEGEKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659358 | |

| Record name | (4-Ethoxy-2,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315342-15-4 | |

| Record name | Boronic acid, B-(4-ethoxy-2,6-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315342-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxy-2,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.